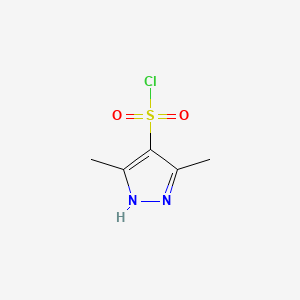

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Übersicht

Beschreibung

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is known for its versatility and is used as a pharmaceutical intermediate . It is part of the pyrazole family, which has garnered significant interest due to its diverse biological activities and applications in various sectors of the chemical industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions . The reaction is highly exothermic and requires careful temperature control, usually between -20°C to 0°C, to ensure the formation of the desired sulfonyl chloride without unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to maintain the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonic Acids: Formed through oxidation reactions.

Sulfonyl Hydrides: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride serves primarily as a pharmaceutical intermediate . It is used in the synthesis of various bioactive compounds, particularly those belonging to the pyrazole and sulfonamide classes. The compound's reactivity allows it to participate in sulfonylation reactions, leading to the formation of sulfonamide derivatives that exhibit significant biological activity .

Antiproliferative Agents

Recent studies have highlighted the synthesis of new pyrazole-4-sulfonamide derivatives derived from this compound. These derivatives have been evaluated for their antiproliferative activity against cancer cell lines, such as U937 cells. The results indicated promising biological activity, paving the way for potential therapeutic applications in oncology .

Structure-Activity Relationship Studies

In-depth structure-activity relationship (SAR) studies have been conducted on sulfonamide derivatives obtained from this compound. These studies help identify key structural features that enhance biological activity, such as modifications at the 3 or 5 positions of the pyrazole ring. For instance, certain substitutions have been shown to significantly increase potency against specific biological targets .

Safety and Handling Considerations

Due to its moisture sensitivity and incompatibility with oxidizing agents, proper handling protocols must be followed when working with this compound. It is essential to store this compound in a dry environment and use appropriate personal protective equipment during synthesis and application .

Synthesis Procedure Overview

A typical synthesis procedure involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid under controlled conditions to produce sulfonyl chloride derivatives. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion before purification by column chromatography .

Yield and Characterization

The yield of synthesized compounds can vary based on reaction conditions. For example, yields of up to 90% have been reported for certain derivatives when optimized conditions are applied. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final products .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Intermediate | Used for synthesizing bioactive compounds | Pyrazole-4-sulfonamides |

| Antiproliferative Agents | Exhibits activity against cancer cell lines | U937 cell inhibitors |

| Enzyme Inhibitors | Inhibits N-acylethanolamine acid amidase | NAAA inhibitors |

| Synthesis Yield | Yields can reach up to 90% under optimized conditions | Various pyrazole derivatives |

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an ethyl group instead of a hydrogen atom at the 1-position.

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a methyl group at the 4-position instead of the 5-position.

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable sulfonamide derivatives makes it particularly valuable in pharmaceutical research and development .

Biologische Aktivität

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 80466-78-0) is a chemical compound characterized by a pyrazole ring substituted with two methyl groups and a sulfonyl chloride group. Its molecular formula is CHClNOS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Weight : 194.64 g/mol

- Purity : Typically available at 97% purity

- Structure : Features a sulfonyl chloride group that enhances its reactivity with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various pharmacological effects. The sulfonyl chloride moiety is particularly reactive and can participate in biochemical reactions that may inhibit or activate specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrazole derivatives, this compound was included among compounds tested against U937 cells using the CellTiter-Glo assay. Results indicated that this compound did not exhibit significant cytotoxicity but showed potential for further development as an anticancer agent due to its structural properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis involving various pyrazole derivatives highlighted the importance of substituents on the pyrazole ring. Modifications at the 3 and 5 positions significantly influenced biological activity, with certain configurations yielding enhanced potency against specific targets. For example, the introduction of lipophilic side chains improved inhibitory effects against N-acylethanolamine acid amidase (NAAA), suggesting that similar modifications could enhance the activity of this compound .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Sulfonyl chloride group |

| 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Anticancer | Fluoroethyl substitution |

| 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Versatile in synthesis | Isopropyl group |

Synthesis

The synthesis of this compound typically involves multi-step reactions where specific catalysts and solvents are employed to optimize yield and purity. The compound serves as an intermediate in the synthesis of more complex biologically active molecules, enhancing its utility in drug discovery .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are reaction conditions optimized?

The compound is synthesized via a three-step process:

- Step 1 : Hydrazine hydrate reacts with acetylacetone in methanol at 25–30°C to form 3,5-dimethyl-1H-pyrazole (95% yield).

- Step 2 : Methylation using potassium tert-butoxide and methyl iodide in THF (78% yield).

- Step 3 : Sulfonation with chlorosulfonic acid and thionyl chloride (SOCl₂) in chloroform at 60°C (90% yield). Critical factors include temperature control during sulfonation to avoid side reactions and stoichiometric excess of SOCl₂ to ensure complete conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods:

- ¹H/¹³C-NMR : Pyrazole ring protons appear as singlets (δ ~2.2–2.5 ppm for methyl groups; δ ~6.8–7.2 ppm for aromatic protons in derivatives). Sulfonyl groups do not exhibit protons but influence neighboring shifts .

- IR Spectroscopy : S=O stretches at ~1170 cm⁻¹ and ~1360 cm⁻¹ confirm sulfonyl chloride formation. NH stretches (if present) appear at ~3200–3400 cm⁻¹ .

- HPLC/LC-MS : Quantify purity and detect byproducts, especially unreacted intermediates .

Advanced Research Questions

Q. What strategies are effective for synthesizing sulfonamide derivatives from this compound, and how are reaction yields maximized?

- General Protocol : React this compound (1.5 mmol) with amines (e.g., phenethylamine) in anhydrous THF using triethylamine (TEA) as a base. Stir at room temperature until starting material consumption (TLC monitoring). Extract with DCM, dry over Na₂SO₄, and concentrate. Yields range from 31% to 83%, depending on amine reactivity .

- Optimization : Use a 1:1.2 molar ratio of sulfonyl chloride to amine. Add TEA slowly to control exothermicity. For sterically hindered amines, extend reaction time to 24–48 hours .

Q. How does this compound contribute to the development of anticancer or antimicrobial agents?

- Biological Activity : The sulfonamide moiety enhances binding to enzyme active sites (e.g., carbonic anhydrase, kinase targets). Derivatives show antiproliferative activity against cancer cell lines (IC₅₀ values in µM range) via apoptosis induction .

- Structure-Activity Relationship (SAR) : Methyl groups at pyrazole positions 3 and 5 improve metabolic stability. Substitution at the sulfonamide nitrogen (e.g., aryl groups) modulates potency and selectivity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?

- SHELX Suite : Use SHELXL for refining small-molecule crystal structures. High-resolution X-ray data (d-spacing < 1 Å) ensures accurate placement of sulfonyl and methyl groups .

- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder in the pyrazole ring or sulfonyl orientation. Combine with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can conflicting data on reaction yields or purity be resolved?

- Purity Challenges : Commercial batches (e.g., 97% purity) may contain residual chlorosulfonic acid or SOCl₂, affecting reactivity. Pre-purify via recrystallization (methanol/chloroform) or column chromatography .

- Yield Discrepancies : Optimize anhydrous conditions (e.g., molecular sieves in THF) to prevent hydrolysis of sulfonyl chloride. Monitor reaction progress via in situ IR or NMR .

Q. Methodological Considerations

- Safety : While specific toxicity data for this compound is limited, handle with standard sulfonyl chloride precautions: use PPE (nitrile gloves, face shield), work in a fume hood, and neutralize spills with sodium bicarbonate .

- Stability : Store at room temperature in a desiccator. Avoid prolonged exposure to moisture, which hydrolyzes the sulfonyl chloride to sulfonic acid .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSZCQLPLYKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344129 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-78-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.